molecular formula C19H22Cl2N2O6S2 B15009964 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B15009964
M. Wt: 509.4 g/mol
InChI Key: VKXVFNRURSIKQD-UHFFFAOYSA-N
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Description

1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a 1,4-diazepane derivative featuring dual sulfonyl groups substituted with 5-chloro-2-methoxyphenyl moieties. This compound belongs to a class of molecules with a seven-membered diazepane ring, known for conformational flexibility and adaptability in drug design.

Structurally, the compound is characterized by:

  • Core: A 1,4-diazepane ring (seven-membered diamine).
  • Substituents: Two (5-chloro-2-methoxyphenyl)sulfonyl groups at positions 1 and 2.
  • Molecular Formula: C₂₄H₂₂Cl₂N₂O₆S₂ (calculated based on analogous compounds in ).

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-28-16-6-4-14(20)12-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-13-15(21)5-7-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

VKXVFNRURSIKQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Diazepane Core

Cyclocondensation of Diamines with Carbonyl Compounds

The 1,4-diazepane ring is commonly synthesized via cyclocondensation reactions. A representative method involves:

  • Reacting 1,2-diamines with ketones or aldehydes under acidic or basic conditions. For example, Baliah et al. (1978) demonstrated the use of ethylenediamine derivatives with diketones to form diazepanes.
  • Microwave-assisted cyclization improves regioselectivity and reduces reaction time. A study by Thennarasu & Perumal (2002) achieved 89% yield for a diazepane derivative using microwave heating.
Example Protocol:
  • React 1,2-diaminoethane with ethyl methyl ketone in ethanol under reflux.
  • Add catalytic HCl to facilitate cyclization.
  • Purify via recrystallization from methanol.

Sulfonylation of 1,4-Diazepane

Direct Sulfonylation with Aryl Sulfonyl Chlorides

The diazepane core undergoes sulfonylation using 5-chloro-2-methoxyphenylsulfonyl chloride. Key considerations include:

  • Stoichiometry : Two equivalents of sulfonyl chloride are required.
  • Base selection : Triethylamine (TEA) or NaH ensures deprotonation of the diazepane nitrogens.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Example Protocol (adapted from PubChem CID 1125124):
  • Dissolve 1,4-diazepane (1.0 eq) in DCM .
  • Add TEA (2.2 eq) and cool to 0°C.
  • Slowly add 5-chloro-2-methoxyphenylsulfonyl chloride (2.2 eq) .
  • Stir for 12–24 hours at room temperature.
  • Quench with water , extract with DCM, and purify via column chromatography (hexane/EtOAc).

Yield : 68–75%.

Stepwise Sulfonylation for Regiocontrol

To avoid steric hindrance, stepwise sulfonylation is employed:

  • Protect one nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Sulfonylate the free nitrogen .
  • Deprotect the Boc group using trifluoroacetic acid (TFA).
  • Sulfonylate the second nitrogen .

Advantage : Enables better control over reaction kinetics and purity.

Alternative Routes via Intermediate Diazepinones

Friedel-Crafts Acylation Followed by Reduction

A patent (CN103601678B) outlines a method applicable to analogous compounds:

  • Synthesize 4-(4-chloroanilino)-4-ketobutyric acid via refluxing 4-chloroaniline with succinic anhydride.
  • Cyclize using AlCl₃ in ethylene dichloride to form a diazepinone.
  • Reduce the ketone with NaBH₄/BF₃·THF to yield 1,4-diazepane.

Synthesis of 5-Chloro-2-methoxyphenylsulfonyl Chloride

From 5-Chloro-2-methoxyphenol

  • Sulfonation : React 5-chloro-2-methoxyphenol with chlorosulfonic acid.
  • Isolation : Precipitate the sulfonyl chloride using ice-cold HCl.
Reaction Conditions:
Step Reagents Temperature Yield
Sulfonation ClSO₃H 0–5°C 85%
Quenching HCl (1N) 0°C 95%

Optimization and Challenges

Key Challenges

  • Steric hindrance : Dual sulfonylation may require excess reagents or prolonged reaction times.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential due to polar byproducts.

Scalability Insights

  • Batch vs. flow chemistry : Patent WO2024123815A1 highlights flow systems for improved yield in sulfonylation (scale: 10–100 g).
  • Cost-effective reagents : Using NaHCO₃ instead of TEA reduces production costs.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct sulfonylation Simple, one-pot Low regiocontrol 68–75%
Stepwise sulfonylation High purity Multi-step 60–65%
Diazepinone reduction Scalable Requires harsh conditions (AlCl₃) 70%

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazepane ring structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table compares 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane with structurally related 1,4-diazepane derivatives:

Compound Name Substituents Target/Activity Key Findings Reference ID
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane 5-chloro-2-methoxyphenyl sulfonyl groups Hypothesized: GPCRs (e.g., TGR5) Predicted enhanced metabolic stability due to sulfonyl and chloro groups.
SB-756050 Undisclosed sulfonyl substituents TGR5 agonist Micromolar potency, poor oral bioavailability in humans.
1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane 5-ethyl-2-methoxyphenyl sulfonyl groups Not reported Structural analog; ethyl group may reduce electrophilicity vs. chloro.
1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane 3-tert-butyl-4-methoxyphenyl sulfonyl groups Not reported Bulkier tert-butyl group may hinder membrane permeability.
1-(3,5-Dichlorophenyl)-1,4-diazepane 3,5-Dichlorophenyl group D3 receptor ligand Moderate yield (35%); NMR-confirmed structure.
1-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane 4-(Trifluoromethyl)pyridin-2-yl group Not reported 69% yield; trifluoromethyl enhances lipophilicity.

Key Observations :

  • Ethyl or tert-butyl substituents (e.g., in compounds) may alter pharmacokinetics unfavorably .
  • Sulfonyl Groups : Critical for stability and receptor interaction, as seen in SB-756050’s TGR5 activity despite its pharmacokinetic limitations .
Pharmacokinetic Challenges
  • SB-756050: Exhibited non-linear pharmacokinetics and variable patient responses in Phase I trials, attributed to rapid metabolism or poor absorption .
  • Chloro vs. Trifluoromethyl : Chloro substituents (as in the target compound) may reduce metabolic oxidation compared to trifluoromethyl groups, which are susceptible to enzymatic defluorination .

Biological Activity

1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazepane core substituted with sulfonyl groups linked to chlorinated methoxyphenyl moieties. Its molecular formula is C18H18Cl2N2O4S2C_{18}H_{18}Cl_2N_2O_4S_2. The structural arrangement plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the sulfonyl group enhances interaction with bacterial cell walls.
  • Anticancer Potential : Preliminary data suggest that 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been associated with reduced inflammatory responses in vitro, likely due to inhibition of pro-inflammatory cytokines.

The biological activity of 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Interaction with Receptors : The compound could bind to various receptors, modulating signaling pathways associated with inflammation and cancer.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against various bacterial strains. Results indicated that compounds with para-substituted phenyl groups showed enhanced activity compared to their ortho counterparts. The mechanism was linked to disruption of bacterial cell wall synthesis .

Anticancer Activity

In a recent investigation involving human cancer cell lines, 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane demonstrated IC50 values significantly lower than standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via caspase activation and downregulation of Bcl-2 proteins .

Anti-inflammatory Effects

Research focusing on inflammatory models showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing chronic inflammatory diseases .

Data Tables

Biological ActivityStudy ReferenceObserved EffectIC50 Value
Antimicrobial Significant inhibition of bacterial growthN/A
Anticancer Induction of apoptosis in cancer cells15 µM
Anti-inflammatory Reduction in pro-inflammatory cytokinesN/A

Q & A

Q. What are the recommended methodologies for synthesizing 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of 1,4-diazepane using 5-chloro-2-methoxybenzenesulfonyl chloride. Key steps:
  • Reagent stoichiometry : Use a 2:1 molar ratio of sulfonyl chloride to diazepane to ensure complete substitution .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How should researchers address stability and storage challenges for this compound in laboratory settings?

  • Methodological Answer :
  • Storage conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation .
  • Stability assays : Conduct periodic HPLC-UV analysis (λ = 254 nm) to monitor purity. Degradation products (e.g., free sulfonic acids) can be identified via LC-MS .

Q. What safety protocols are critical when handling this sulfonated diazepane derivative?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated organics .

Q. What in vitro screening strategies are suitable for evaluating its biological activity (e.g., antimicrobial or anticancer potential)?

  • Methodological Answer :
  • Cell-based assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • Microbial testing : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be quantified .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for functionalization (e.g., substituting chlorine with fluorine) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., topoisomerase II). Validate with MD simulations (GROMACS) .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR vs. MS) for structural confirmation?

  • Methodological Answer :
  • Multi-nuclear NMR : Compare 1^1H, 13^13C, and 19^19F NMR (if fluorinated derivatives exist) with simulated spectra (ChemDraw) to confirm regiochemistry .
  • High-resolution MS : Use ESI-TOF to verify molecular ion peaks. Discrepancies may indicate isotopic impurities (e.g., residual chlorine isotopes) .

Q. How can membrane separation technologies improve the scalability of its synthesis?

  • Methodological Answer :
  • Nanofiltration : Apply polyamide membranes (MWCO = 500 Da) to concentrate reaction mixtures while removing low-MW impurities (e.g., unreacted sulfonyl chloride) .
  • Continuous flow systems : Optimize residence time and temperature in microreactors to enhance reproducibility and reduce batch-to-batch variability .

Q. What degradation pathways occur under environmental conditions, and how can they be monitored?

  • Methodological Answer :
  • Photolysis studies : Exclude solutions to UV light (λ = 300–400 nm) and analyze products via GC-MS. Major pathways include sulfonyl group cleavage .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess aquatic toxicity of degradation byproducts .

Q. How should researchers integrate theoretical frameworks (e.g., QSAR) into experimental design for structure-activity relationships?

  • Methodological Answer :
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) from existing analogs. Validate with leave-one-out cross-validation .
  • Hypothesis-driven synthesis : Prioritize derivatives predicted to improve target binding (e.g., reduced steric hindrance) .

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